

An In-depth Technical Guide to the Physicochemical Properties of Macrospheptide A

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Compound of Interest

Compound Name: Macrospheptide A

Cat. No.: B15560444

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrospheptide A, a 16-membered macrolide antibiotic, has garnered significant interest in the scientific community for its diverse biological activities.[1][2] Initially isolated from the fungus *Microspheptopsis* sp. (strain FO-5050), it was identified as a potent inhibitor of cell-cell adhesion.[1][3] Subsequent research has unveiled its potential as an anticancer agent, operating through the induction of apoptosis and the targeted inhibition of key metabolic enzymes.[4] This technical guide provides a comprehensive overview of the physicochemical properties of **Macrospheptide A**, detailed experimental protocols for its study, and a visualization of its known signaling pathways to facilitate further research and drug development endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of **Macrospheptide A** are summarized below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₂ O ₈	
Molecular Weight	342.34 g/mol	
Appearance	White solid powder	
Solubility	Soluble in DMSO, chloroform, methanol, ethyl acetate, and dimethyl ether. Insoluble in water and hexane.	
CAS Number	172923-77-2	
Purity (typical)	≥95% (HPLC)	
Storage Conditions	Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Protect from light.	
Exact Mass	342.1315	
Elemental Analysis	C, 56.14%; H, 6.48%; O, 37.39%	

Spectral Data

The structural elucidation of **Macrosphelide A** has been determined through various spectroscopic methods. While detailed spectral data is dispersed across various publications, this section summarizes the key analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure of **Macrosphelide A**. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments within the molecule.

- ¹H NMR: The proton NMR spectrum of **Macrosphelide A** reveals characteristic signals for its methyl, methine, and olefinic protons.

- ^{13}C NMR: The carbon NMR spectrum is essential for identifying the carbonyl carbons of the ester groups, the sp^2 carbons of the double bonds, and the sp^3 carbons of the macrolide ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Macrosphelide A**, further confirming its structure.

- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.
- Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion generates a characteristic fragmentation pattern that can be used for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Macrosphelide A**. Key absorption bands would be expected for the hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$) of the ester groups, and carbon-carbon double bond ($\text{C}=\text{C}$) functionalities.

Experimental Protocols

This section details the methodologies for key experiments related to the study of **Macrosphelide A**.

Isolation and Purification of Macrosphelide A from *Microsphaeropsis* sp. FO-5050

The following protocol is based on the original isolation method described by Hayashi et al., 1995.

3.1.1. Fermentation

- A seed culture of *Microsphaeropsis* sp. FO-5050 is prepared by inoculating a suitable medium (e.g., potato dextrose broth) and incubating for 3-4 days at 27°C with shaking.
- The seed culture is then used to inoculate a larger production culture, which is fermented for 7-10 days under the same conditions.

3.1.2. Extraction

- The fermentation broth is centrifuged to separate the mycelium from the supernatant.
- The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
- The organic layer is collected and concentrated under reduced pressure to yield a crude extract.

3.1.3. Purification

- The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of **Macrosphelide A**.
- Active fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure **Macrosphelide A**.

Cell Adhesion Assay

This assay is used to determine the inhibitory effect of **Macrosphelide A** on the adhesion of cancer cells to endothelial cells.

- Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and grown to confluence.
- HUVECs are activated with lipopolysaccharide (LPS) for 4-6 hours.
- Human leukemia cells (e.g., HL-60) are labeled with a fluorescent dye (e.g., calcein-AM).
- The labeled HL-60 cells are pre-incubated with varying concentrations of **Macrosphelide A** for 30 minutes.

- The treated HL-60 cells are then added to the activated HUVEC monolayer and incubated for 30-60 minutes.
- Non-adherent cells are removed by gentle washing.
- The fluorescence of the adherent cells is measured using a fluorescence plate reader.
- The IC₅₀ value is calculated as the concentration of **Macrosphelide A** that inhibits 50% of cell adhesion.

Cytotoxicity and Apoptosis Assays

These assays are used to evaluate the anticancer effects of **Macrosphelide A**.

3.3.1. Cell Viability Assay (MTT Assay)

- Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
- Cells are treated with various concentrations of **Macrosphelide A** for 24-72 hours.
- MTT reagent is added to each well and incubated for 2-4 hours.
- The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- The absorbance is measured at 570 nm.

3.3.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

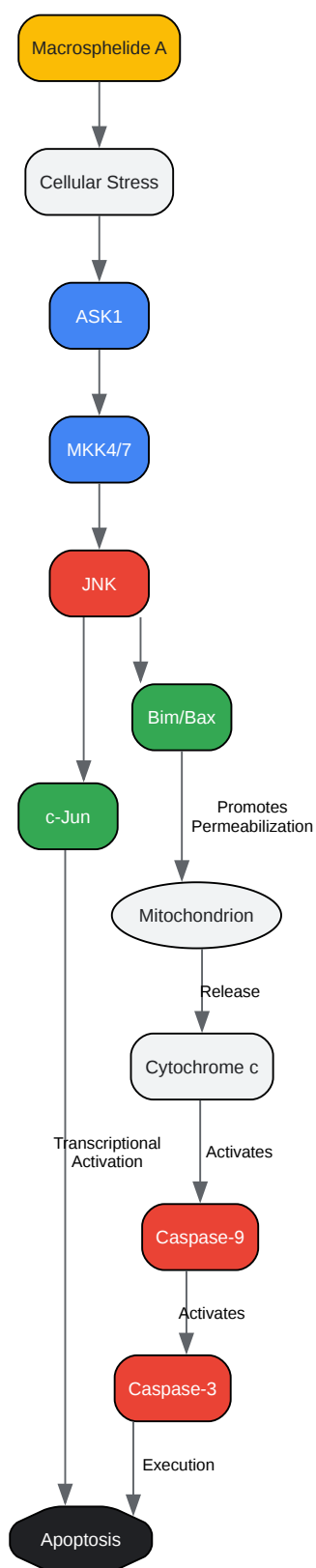
- Cells are treated with **Macrosphelide A** as described above.
- Cells are harvested and washed with PBS.
- Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
- The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Macrosphelide A exerts its biological effects through multiple signaling pathways. The following diagrams illustrate two of its key mechanisms of action.

Induction of Apoptosis via JNK Signaling Pathway

Macrosphelide A has been shown to induce apoptosis in cancer cells, in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of cell death in response to cellular stress.

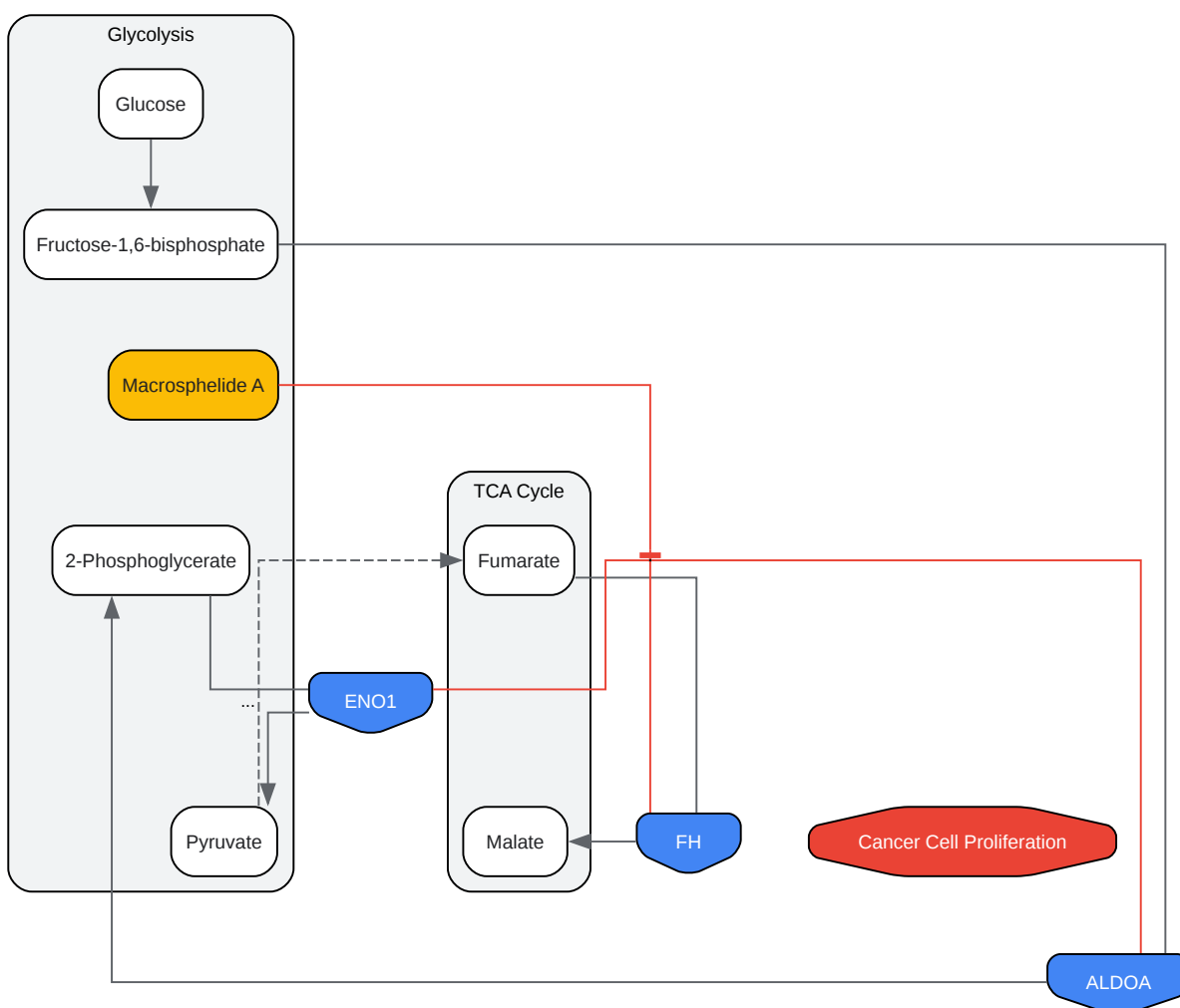


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JNK-Mediated Apoptotic Pathway of Macrospinelide A

Inhibition of Cancer Metabolism

A significant aspect of **Macrosphelide A**'s anticancer activity is its ability to target key enzymes in cancer cell metabolism, specifically those involved in the Warburg effect. It has been shown to inhibit Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH).



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Inhibition of Metabolic Enzymes by **Macrosphelide A**

Conclusion

Macrosphelide A continues to be a molecule of significant interest due to its multifaceted biological activities. This technical guide provides a centralized resource of its physicochemical properties, key experimental methodologies, and known mechanisms of action. It is intended to serve as a valuable tool for researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery, fostering further investigation into the therapeutic potential of this promising macrolide.

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